1-(3-Cyanophenyl)-3-pyridin-3-ylurea
Description
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-8-10-3-1-4-11(7-10)16-13(18)17-12-5-2-6-15-9-12/h1-7,9H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBKGUAKKVABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below summarizes key structural and conformational differences between 1-(3-Cyanophenyl)-3-pyridin-3-ylurea and related urea derivatives:
Key Observations:
Substituent Position and Conformation: The 2-nitrophenyl substituent in WOMHUD favors a planar trans/trans conformation due to resonance stabilization of the nitro group . By contrast, the 4-fluorophenyl group in WOMGUC enables a cis/trans conformation stabilized by an intramolecular H-bond between the urea NH and pyridine N .
Fluorine (in WOMGUC) and chlorine (in 1-(4-chlorophenyl)-3-pyridin-3-ylurea) differ in electronegativity and van der Waals radii, impacting target affinity and metabolic stability .
Structural Complexity :
- The piperidinylmethyl-substituted analog () demonstrates how additional rings (e.g., piperidine) increase molecular weight and complexity, likely improving target specificity but reducing bioavailability .
Research Findings and Implications
- Conformational Dynamics : Computational studies suggest that substituent position and electronic properties critically influence urea conformation, which in turn affects binding to biological targets like kinases or proteases .
- Compounds with pyridin-2-yl groups (e.g., WOMGUC) exhibit distinct H-bonding patterns compared to pyridin-3-yl derivatives, highlighting the importance of heterocycle orientation .
- Data Gaps: Experimental data (e.g., crystallographic or NMR studies) for this compound are lacking in the provided evidence. Further research is needed to validate its conformational preferences and pharmacological profile.
Preparation Methods
Carbamoyl Chloride-Amine Reaction
An alternative pathway employs 3-cyanophenyl carbamoyl chloride and 3-aminopyridine. Source outlines the synthesis of carbamoyl chlorides using phosgene or triphosgene, albeit with significant safety risks. The carbamoyl chloride is generated in situ by treating 3-cyanophenylamine with phosgene in dichloromethane, followed by reaction with 3-aminopyridine at −10°C. Yields for analogous compounds range from 45–60%, limited by intermediate instability and purification challenges.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but risk urea decomposition above 50°C. Source identifies chloroform as optimal, balancing solubility and byproduct suppression. Cooling to 0°C during isocyanate addition minimizes oligomerization, a common side reaction.
Stoichiometry and Additives
A 10–20% molar excess of 3-aminopyridine ensures complete isocyanate consumption, as per source. Catalytic dimethylaminopyridine (DMAP) accelerates coupling in dichloromethane, reducing reaction times from 4 hours to 90 minutes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆) : Urea NH protons resonate as broad singlets at δ 9.2–9.5 ppm, while aromatic protons of the cyanophenyl group appear at δ 7.6–8.1 ppm (J = 8.5 Hz). Pyridin-3-yl protons exhibit distinct splitting patterns at δ 8.3–8.7 ppm.
-
¹³C NMR : The urea carbonyl (C=O) is observed at δ 155–158 ppm, with the cyano carbon at δ 118–120 ppm.
Infrared Spectroscopy (IR)
Strong absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 2220–2240 cm⁻¹ (C≡N stretch) confirm urea and cyano functionalities. N–H stretches appear as broad bands near 3300 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Safety Concerns | Scalability | Purification Difficulty |
|---|---|---|---|---|
| Isocyanate-Amine | 68–85 | Moderate | High | Low (recrystallization) |
| Carbamoyl Chloride-Amine | 45–60 | High (phosgene) | Moderate | High (column chromatography) |
| Photochemical | N/A | Low | Experimental | Moderate |
Table 1. Comparative evaluation of synthetic methods for 1-(3-cyanophenyl)-3-pyridin-3-ylurea.
The isocyanate route outperforms alternatives in yield and scalability, though requiring stringent moisture control. Carbamoyl chloride methods, while feasible, are less viable industrially due to hazardous reagents.
Industrial and Laboratory-Scale Considerations
Kilogram-scale production favors isocyanate coupling in continuous-flow reactors, reducing exposure risks. Source highlights the economic burden of phosgene handling, estimating a 40% cost increase compared to isocyanate methods. Laboratory syntheses prioritize silica gel chromatography for purity >98%, whereas industrial processes employ antisolvent crystallization .
Q & A
Basic: What synthetic routes are recommended for preparing 1-(3-Cyanophenyl)-3-pyridin-3-ylurea?
Answer:
The compound is synthesized via urea bond formation between 3-cyanophenyl isocyanate and 3-aminopyridine under anhydrous conditions. Key steps include:
- Reagent preparation: Use freshly distilled 3-cyanophenyl isocyanate (to avoid hydrolysis) .
- Reaction conditions: Stir equimolar reactants in dry dichloromethane (DCM) at 0–5°C under nitrogen, followed by gradual warming to room temperature .
- Purification: Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity .
Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure via H NMR (urea NH signals at δ 8.3–9.1 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy:
- H and C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and urea carbonyl (δ 160–165 ppm) .
- IR: Confirm urea C=O stretch (~1640–1680 cm) and cyano group (~2220 cm) .
- Chromatography:
- HPLC: Use C18 column (acetonitrile/water 60:40) to assess purity (>98%) .
- Mass spectrometry: ESI-MS ([M+H] at m/z 237.26) .
Advanced: How can computational methods predict biological targets for this compound?
Answer:
- Molecular docking: Screen against targets like 5-lipoxygenase (5-LOX) using AutoDock Vina. The cyanophenyl group shows strong π-π interactions with Phe and His residues (binding energy ≤ -8.5 kcal/mol) .
- ADMET prediction: Use SwissADME to evaluate solubility (LogS ≈ -4.2) and CYP inhibition risk (CYP2C9 inhibition predicted) .
Validation: Compare docking results with in vitro enzyme assays (e.g., 5-LOX inhibition IC) to resolve discrepancies .
Advanced: How do structural modifications influence activity?
Answer:
A SAR study of urea derivatives reveals:
| Substituent (R) | Activity (IC, μM) | Key Interaction |
|---|---|---|
| 3-Cyanophenyl (target) | 2.1 ± 0.3 | H-bond with 5-LOX |
| 4-Fluorophenyl | 5.8 ± 0.9 | Reduced π-stacking |
| 3-Trifluoromethyl | 1.7 ± 0.2 | Enhanced hydrophobicity |
Methodology:
- Replace the pyridinyl group with bulkier substituents (e.g., thiophene) to test steric effects .
- Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -CN) with potency .
Advanced: How to address contradictions in solubility vs. biological activity data?
Answer:
- Problem: High lipophilicity (LogP ≈ 3.5) limits aqueous solubility but enhances membrane permeability.
- Resolution:
- Formulation: Use DMSO/PEG 400 (1:4) for in vitro assays to balance solubility and bioavailability .
- Pro-drug design: Introduce phosphate esters at the urea NH to improve hydrophilicity .
Basic: What protocols are recommended for biological activity screening?
Answer:
- Anticancer assays: Test against NCI-60 cell lines using MTT assay (72-hour exposure, GI ≤ 10 μM) .
- Anti-inflammatory models: Measure 5-LOX inhibition in rat peritoneal neutrophils (IC determination) .
Data normalization: Include positive controls (e.g., Zileuton for 5-LOX) and correct for solvent cytotoxicity .
Advanced: How to resolve crystallographic disorder in X-ray structures?
Answer:
- Data collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
- Refinement: Apply SHELXL with restraints for disordered cyanophenyl/pyridinyl moieties. ADPs > 0.08 Å indicate dynamic disorder .
Basic: What stability considerations are critical for storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
